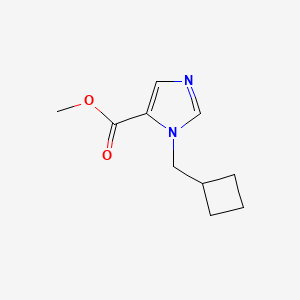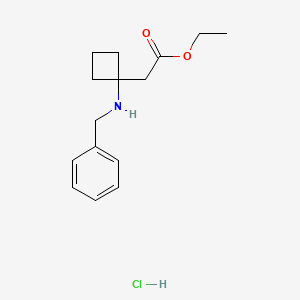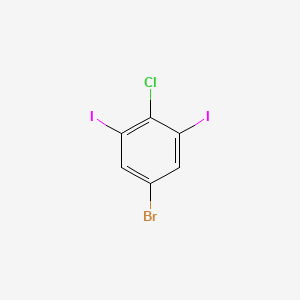
5-Bromo-2-chloro-1,3-diiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-1,3-diiodobenzene is an organic compound with the molecular formula C6H2BrClI2. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and iodine atoms attached to a benzene ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1,3-diiodobenzene typically involves halogenation reactions. One common method starts with a benzene derivative, which undergoes sequential halogenation reactions to introduce bromine, chlorine, and iodine atoms at specific positions on the benzene ring. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts and solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-chloro-1,3-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride in non-polar solvents.
Cross-Coupling Reactions: Palladium catalysts and organometallic reagents like boronic acids or organozinc compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with boronic acids yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
5-Bromo-2-chloro-1,3-diiodobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Material Science: In the synthesis of organic electronic materials and polymers
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-1,3-diiodobenzene involves its reactivity as a halogenated benzene derivative. The presence of multiple halogen atoms makes it highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-5-chloro-2,3-diiodobenzene: Similar structure but different halogen positions.
2-Bromoiodobenzene: Contains bromine and iodine but lacks chlorine.
5-Bromo-2-chlorobenzaldehyde: Contains bromine and chlorine but lacks iodine.
Uniqueness
5-Bromo-2-chloro-1,3-diiodobenzene is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Propriétés
IUPAC Name |
5-bromo-2-chloro-1,3-diiodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClI2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINOSSPCPSBARO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)Cl)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClI2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
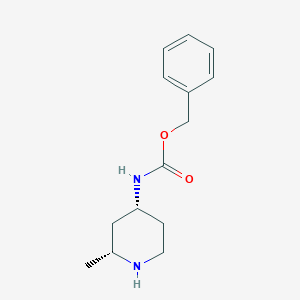
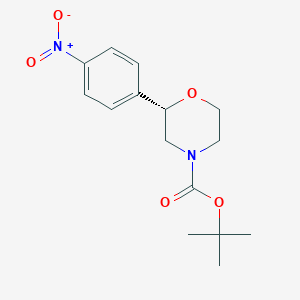
![Octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B8146905.png)
![1-Amino-1-benzyl-6-azaspiro[2.5]octane-6-carboxylic acid hydrochloride](/img/structure/B8146912.png)
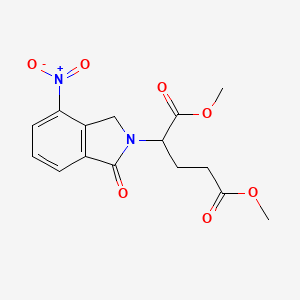
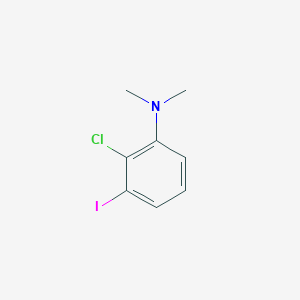
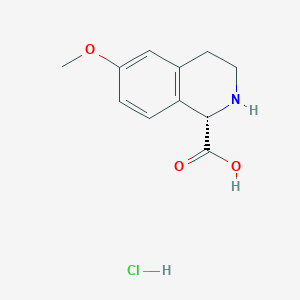
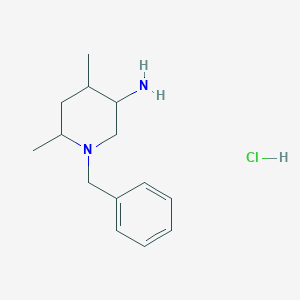
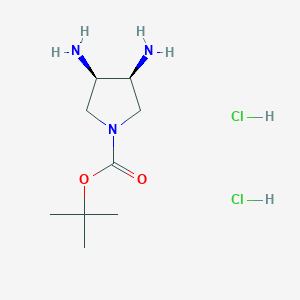


![Methyl 4,6-dichloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8146967.png)
